Dimethylaminobornyl acetate methiodide
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Overview
Description
Preparation Methods
The synthesis of dimethylaminobornyl acetate methiodide involves the preparation of diastereoisomeric dimethylaminobornyl acetates, followed by their conversion to methiodides . The synthetic route typically includes the reduction of aminobornanols using lithium aluminium hydride and subsequent conversion to the desired compound . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
Dimethylaminobornyl acetate methiodide undergoes various chemical reactions, including reduction and substitution reactions . Common reagents used in these reactions include lithium aluminium hydride for reductions and methyl iodide for quaternization . The major products formed from these reactions are the corresponding methiodides and other related compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dimethylaminobornyl acetate methiodide involves its interaction with ganglion cells, leading to ganglion blocking activity . The molecular targets and pathways involved in this process are still under investigation, but it is believed to affect neurotransmission in the nervous system.
Comparison with Similar Compounds
Properties
CAS No. |
33124-27-5 |
---|---|
Molecular Formula |
C15H28INO2 |
Molecular Weight |
381.29 g/mol |
IUPAC Name |
(3-acetyloxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C15H28NO2.HI/c1-10(17)18-13-12(16(5,6)7)11-8-9-15(13,4)14(11,2)3;/h11-13H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
CSZAEAHAVVBBFO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1C(C2CCC1(C2(C)C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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